molecular formula C7H5N3O2 B1654798 4-Hydroxybenzoyl azide CAS No. 27574-53-4

4-Hydroxybenzoyl azide

Cat. No.: B1654798
CAS No.: 27574-53-4
M. Wt: 163.13 g/mol
InChI Key: YMZVFJOMOVOYGU-UHFFFAOYSA-N
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Description

4-Hydroxybenzoyl azide is a versatile chemical building block prized for its role in click chemistry and bioconjugation applications. Its primary research value lies in its use as a precursor for synthesizing isocyanates and, more significantly, as a reagent for introducing the aryl azide functional group into target molecules. Aryl azides are photolabile, meaning they can be activated by ultraviolet (UV) light to form highly reactive nitrenes. These nitrenes can subsequently insert into C-H and N-H bonds, making this compound an excellent photoaffinity labeling (PAL) agent [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3746876/]. This property is crucial for studying biological interactions, such as protein-ligand binding, by creating irreversible cross-links that "trap" transient complexes for analysis. Furthermore, the phenolic hydroxyl group provides a convenient handle for further synthetic modification, allowing researchers to easily conjugate the azide functionality to other scaffolds, polymers, or surfaces via ester or ether formation [https://pubs.acs.org/doi/10.1021/ja509343n]. This dual functionality makes it a valuable intermediate in materials science for developing advanced polymers and functional surfaces, as well as in chemical biology for probe development. The compound must be handled with care, as organic azides can be shock-sensitive and should be stored cold and protected from light to prevent premature decomposition.

Properties

CAS No.

27574-53-4

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

4-hydroxybenzoyl azide

InChI

InChI=1S/C7H5N3O2/c8-10-9-7(12)5-1-3-6(11)4-2-5/h1-4,11H

InChI Key

YMZVFJOMOVOYGU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)N=[N+]=[N-])O

Canonical SMILES

C1=CC(=CC=C1C(=O)N=[N+]=[N-])O

Origin of Product

United States

Synthetic Methodologies for 4 Hydroxybenzoyl Azide and Analogous Acyl Azides

Direct Synthetic Approaches to Acyl Azides

Direct approaches to acyl azides focus on the functional group transformation of carboxylic acid derivatives in the final step to introduce the azide (B81097) moiety.

The most well-established routes to acyl azides begin with the activation of a carboxylic acid. For 4-hydroxybenzoyl azide, this involves the initial preparation of either 4-hydroxybenzoyl chloride or 4-hydroxybenzohydrazide.

A primary and widely used method for preparing acyl azides is the nucleophilic acyl substitution of a corresponding acid chloride with an azide salt. researchgate.net This reaction is effective because the azide ion is a potent nucleophile and the chloride ion is an excellent leaving group. researchgate.net

The process for synthesizing this compound via this route is a two-step sequence:

Formation of 4-Hydroxybenzoyl Chloride : The precursor, 4-hydroxybenzoyl chloride, is synthesized from 4-hydroxybenzoic acid. This is commonly achieved by heating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). koreascience.krmdpi.comresearchgate.net The DMF acts as a catalyst in the formation of the highly reactive Vilsmeier reagent, which facilitates the conversion. Patented methods have been optimized to achieve high purity (>97%) and yield (>90%) by carefully controlling the molar ratios of reactants and solvents, avoiding the need for vacuum distillation. nih.govorganic-chemistry.orgasianpubs.org

ReactantChlorinating AgentCatalyst/SolventTemperatureReaction TimeRef.
4-Hydroxybenzoic acidThionyl chlorideToluene, DMF (cat.)70°C2 hours mdpi.com
4-Hydroxybenzoic acidThionyl chlorideBenzene (B151609), DMF30-65°C2-5 hours organic-chemistry.orgasianpubs.org
4-Hydroxybenzoic acidThionyl chlorideDMF (cat.)Reflux2 hours koreascience.krresearchgate.net

Reaction with Azide Salt : The synthesized 4-hydroxybenzoyl chloride is then reacted with an azide salt, typically sodium azide (NaN₃). The azide anion attacks the electrophilic carbonyl carbon of the acid chloride. This addition is followed by the elimination of the chloride ion, resulting in the formation of this compound. researchgate.net

An alternative classical route to acyl azides proceeds through a hydrazide intermediate. organic-chemistry.org This method also involves a two-step process starting from a carboxylic acid ester.

Formation of 4-Hydroxybenzohydrazide : The precursor, 4-hydroxybenzohydrazide, is prepared by reacting an ester of 4-hydroxybenzoic acid, such as ethyl p-hydroxybenzoate, with hydrazine (B178648) hydrate (B1144303). organic-chemistry.orgchemrevlett.com This reaction is often carried out by refluxing in an alcohol solvent. Modern variations of this synthesis utilize microwave irradiation, which has been shown to significantly reduce reaction times from hours to minutes and increase product yields. organic-chemistry.orgchemrevlett.comacs.org

ReactantReagentSolventMethodReaction TimeYieldRef.
Ethyl p-hydroxybenzoateHydrazine hydrateEthanolReflux2 hours65% organic-chemistry.org
Ethyl p-hydroxybenzoateHydrazine hydrateWaterMicrowave (180W)3 minutes93% organic-chemistry.orgacs.org
Substituted EstersHydrazine hydrateMethanolMicrowave (350W)3-5 minutesN/A chemrevlett.com

Conversion to Acyl Azide : The resulting 4-hydroxybenzohydrazide is then treated with nitrous acid (HNO₂) to form this compound. organic-chemistry.org Nitrous acid is typically generated in situ from the reaction of sodium nitrite (B80452) with a strong acid. Under these conditions, the reaction between hydrazine and nitrous acid is also known to potentially produce hydrazoic acid. researchgate.net

The introduction of the azide group is the key step in these syntheses, and the choice of reagent and strategy is critical.

Sodium azide (NaN₃) is the most common and straightforward azide source for the synthesis of acyl azides from acid chlorides. researchgate.net Its effectiveness stems from the high nucleophilicity of the azide ion, which readily attacks the carbonyl carbon of the acyl chloride in a nucleophilic acyl substitution reaction. researchgate.net The utility of sodium azide as a general azidating agent is well-established, and it is also used to prepare other organic azides, such as benzyl (B1604629) azides from the corresponding benzyl halides. raco.cat Other methods have been developed for the direct conversion of carboxylic acids to acyl azides using a combination of reagents, such as trichloroacetonitrile, triphenylphosphine (B44618), and sodium azide, which avoids the intermediate acid chloride step. organic-chemistry.org

While the classic stoichiometric methods described above are common for acyl azides, catalytic procedures represent a more modern approach to forming C-N₃ bonds, particularly for aryl azides. Direct catalytic conversion of carboxylic acids to acyl azides is less prevalent, but analogous catalytic azidation of related aromatic compounds is well-documented.

Copper-mediated azidation is a notable example. This strategy allows for the synthesis of aryl azides from aryl halides or aryl boronic acids using sodium azide as the azide source. koreascience.krasianpubs.org For instance, copper(I) iodide (CuI) can catalyze the reaction between aryl iodides and sodium azide in the presence of a ligand like N,N'-dimethylethylenediamine. koreascience.kr Similarly, copper(II)-catalyzed systems can convert aryl boronic acids to their corresponding aryl azides. nih.govorganic-chemistry.org The proposed mechanism for the latter involves transmetalation of the aryl group from boron to the copper(II) center, coordination of the azide anion, and subsequent reductive elimination to form the aryl azide product and Cu(0), which is then reoxidized to complete the catalytic cycle. nih.gov

More recent advances have also explored the direct decarboxylative azidation of aliphatic carboxylic acids using silver catalysts and an oxidant, representing another strategy to form an azide from a carboxylic acid, albeit for a different substrate class. chemrevlett.com

Azidation Strategies

Indirect Formation of the this compound Moiety within Complex Structures

Beyond the direct synthesis of this compound, its structural motif can be incorporated into larger, more complex molecules through indirect methods. These strategies are particularly valuable in the construction of diverse chemical libraries and the synthesis of intricate molecular targets.

Integration through Multicomponent Reactions

Multicomponent reactions (MCRs), which involve the simultaneous reaction of three or more starting materials in a single synthetic operation, offer an efficient and atom-economical route to complex molecular scaffolds. The Ugi-azide reaction, a prominent example of an MCR, provides a powerful tool for the synthesis of 1,5-disubstituted tetrazoles. This reaction typically involves an aldehyde, an amine, an isocyanide, and an azide source, such as trimethylsilyl (B98337) azide (TMSN₃).

While direct examples detailing the use of 4-hydroxybenzaldehyde (B117250) in Ugi-azide reactions are not extensively documented in readily available literature, the broad scope of the aldehyde component in this reaction suggests its feasibility. The reaction would proceed through the formation of an α-amino nitrile intermediate, which is then trapped by the azide to form the tetrazole ring. The resulting product would contain the 4-hydroxybenzoyl moiety attached to a tetrazole ring, effectively integrating the desired structural feature into a more complex heterocyclic system.

The general applicability of the Ugi-azide reaction is well-established for a wide range of aldehydes, amines, and isocyanides, allowing for the creation of diverse libraries of tetrazole-containing compounds. nih.gov This versatility makes it a highly probable method for the indirect incorporation of the this compound equivalent.

A representative, though not specific to 4-hydroxybenzaldehyde, Ugi-azide reaction is outlined in the table below, illustrating the diversity of achievable products.

Aldehyde ComponentAmine ComponentIsocyanide ComponentProduct (Tetrazole Derivative)
BenzaldehydeAnilinetert-Butyl isocyanide1-(tert-Butyl)-5-phenyl-1H-tetrazole
CyclohexanecarboxaldehydeBenzylamineCyclohexyl isocyanide1-Cyclohexyl-5-(cyclohexylmethyl)-1H-tetrazole
IsovaleraldehydeIsopropylamineBenzyl isocyanide1-Benzyl-5-(2-methylpropyl)-1H-tetrazole

This table presents a generalized view of the Ugi-azide reaction with various components to illustrate the potential for incorporating diverse functionalities.

Postsynthetic Derivatization of Precursors

A common precursor for this transformation is a 4-hydroxybenzoyl ester or amide embedded within a larger molecular framework. The conversion of the carboxylic acid derivative to the acyl azide can be achieved through a two-step process. First, the ester or amide is hydrolyzed to the corresponding carboxylic acid. Subsequently, the carboxylic acid can be converted to the acyl azide.

A well-established method for this conversion is the Curtius rearrangement, which proceeds through an acyl azide intermediate. The carboxylic acid is first activated, for example, by conversion to an acid chloride, and then reacted with an azide source, such as sodium azide, to form the acyl azide. This intermediate can then be used in subsequent reactions or undergo rearrangement to an isocyanate.

While specific examples of postsynthetic derivatization to form a this compound within a complex molecule are not prevalent in the reviewed literature, the fundamental chemical transformations are well-documented for a wide range of carboxylic acids. For instance, the conversion of a carboxylic acid to an acyl azide is a key step in the synthesis of various amines and urethanes via the Curtius rearrangement. nih.govorganic-chemistry.org

The following table outlines the general steps for the postsynthetic formation of an acyl azide from a precursor ester.

StepReactantsReagentsProduct
1. Hydrolysis4-Hydroxybenzoyl EsterNaOH, H₂O4-Hydroxybenzoic Acid
2. Acyl Chloride Formation4-Hydroxybenzoic AcidThionyl Chloride (SOCl₂)4-Hydroxybenzoyl Chloride
3. Azide Formation4-Hydroxybenzoyl ChlorideSodium Azide (NaN₃)This compound

This table illustrates a general, stepwise approach for the conversion of a 4-hydroxybenzoyl ester to this compound.

Chemical Reactivity and Mechanistic Investigations of 4 Hydroxybenzoyl Azide Systems

Azide (B81097) Group Transformations

The azide group (-N₃) of 4-hydroxybenzoyl azide is a high-energy, reactive functional group that can undergo a variety of transformations. It is a key player in "click chemistry" and serves as a precursor for highly reactive nitrene intermediates.

Cycloaddition Reactions

The azide group is a classic 1,3-dipole, making it an ideal participant in [3+2] cycloaddition reactions with various dipolarophiles, most notably alkynes. These reactions are powerful tools for the construction of five-membered heterocyclic rings, such as 1,2,3-triazoles, which are stable and aromatic.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a "click reaction," a class of reactions known for being rapid, high-yielding, and highly specific. In this reaction, an azide, such as this compound, reacts with a terminal alkyne in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer. This high regioselectivity is a significant advantage over the uncatalyzed thermal Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers and requires harsh reaction conditions.

The reaction is remarkably efficient, with rate accelerations of 10⁷ to 10⁸ compared to the uncatalyzed version, and can be performed under mild, often aqueous, conditions at room temperature. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.

Typical CuAAC Reaction Conditions
ParameterConditionPurpose
Azide Aryl or Alkyl Azide1,3-dipole reactant
Alkyne Terminal AlkyneDipolarophile reactant
Catalyst Cu(I) source (e.g., CuSO₄/Sodium Ascorbate, CuI)Catalyzes the cycloaddition
Ligand Tris(triazolyl)amine (e.g., TBTA, THPTA)Stabilizes the Cu(I) oxidation state, enhances rate
Solvent Aqueous or organic (e.g., H₂O, t-BuOH, DMF, DMSO)Reaction medium
Temperature Room TemperatureMild reaction condition

Bioorthogonal Applications: The azide group is an ideal bioorthogonal handle because it is small, stable in physiological environments, and does not react with native biological functionalities. CuAAC has been widely used to label and detect a vast array of biomolecules, including proteins, glycans, lipids, and nucleic acids, that have been metabolically or chemically tagged with an azide or alkyne group. However, a significant limitation for in vivo applications is the cytotoxicity associated with free copper ions. To mitigate this, stabilizing ligands have been developed to chelate the copper, reducing its toxicity while maintaining catalytic activity.

To overcome the toxicity issues of CuAAC in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is a catalyst-free variant that relies on the high ring strain of a cyclooctyne (B158145) derivative to lower the activation energy of the cycloaddition, allowing it to proceed rapidly at physiological temperatures. The driving force is the release of enthalpy from the strained alkyne ring upon forming the stable triazole product.

SPAAC is highly bioorthogonal, as it requires no metal catalyst, reducing agents, or special ligands that could interfere with biological processes. This has made it an invaluable tool for real-time imaging and labeling of biomolecules in living cells and organisms. The reaction kinetics of SPAAC are highly dependent on the structure of the cyclooctyne.

Comparison of Common Cyclooctynes in SPAAC
CyclooctyneAbbreviationKey FeaturesRelative Reactivity
DibenzocyclooctynolDIBOEasily synthesized; fast reaction rates.High
DibenzocyclooctyneDBCOCommercially available; widely used for bioconjugation.High
Difluorinated CyclooctyneDIFOElectron-withdrawing fluorine groups increase reaction rate.Very High
BicyclononyneBCNMore stable than cyclooctynes but still reactive.Moderate

While SPAAC is an excellent alternative to CuAAC for live-cell applications, its reaction rates are generally slower than the catalyzed version. The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for rapid kinetics against the constraints of cellular toxicity.

The [3+2] cycloaddition of azides is a versatile and powerful method for synthesizing a wide variety of five-membered heterocyclic compounds. While the reaction with alkynes to form triazoles is the most common, azides can also react with other dipolarophiles such as alkenes, nitriles, and isocyanides.

The intramolecular version of the azide-alkyne cycloaddition is particularly useful for constructing novel, fused heterocyclic scaffolds. By strategically placing both an azide and an alkyne moiety on a common molecular framework, a smooth intramolecular cycloaddition can be induced to form complex polycyclic systems, often without the need for metal catalysis. This approach provides a direct pathway to unique chemical entities with potential structural and biological significance. For a molecule like this compound, derivatization to include an alkyne-containing side chain could enable access to novel fused benzoxazine-triazole or similar heterocyclic systems.

Nitrene Generation and Subsequent Reactivity

Upon thermal or photochemical activation, organic azides like this compound can extrude a molecule of dinitrogen (N₂) to generate a highly reactive nitrene intermediate. Nitrenes are electron-deficient species containing a monovalent nitrogen atom, making them potent electrophiles that can engage in a variety of subsequent reactions, such as C-H insertion, aziridination of alkenes, and rearrangements.

Photolysis, or activation by UV light, is a common method for generating nitrenes under mild conditions. Aryl azides are particularly well-suited for photochemical applications because they can be activated by light at wavelengths that are less likely to damage biological tissues. The highly reactive nitrene generated upon photolysis can form a covalent bond with nearby molecules, a property that is exploited in photoaffinity labeling.

In photoaffinity labeling, a molecule containing an aryl azide group (the "probe") is designed to bind non-covalently to a specific biological target, such as a protein's active site. Upon irradiation with UV light, the azide is converted to a nitrene, which then rapidly and indiscriminately inserts into adjacent C-H or N-H bonds of the target protein, forming a stable covalent linkage. This process allows researchers to identify binding partners and map interaction sites within complex biological systems.

The subsequent reactivity of the photogenerated aryl nitrene is heavily influenced by the substituents on the aromatic ring. While some aryl nitrenes undergo ring expansion, those with powerful electron-donating groups can form basic nitrenes that are rapidly protonated to form even more reactive nitrenium ions, which then serve as the cross-linking species.

Thermal Decomposition Pathways and Rearrangements

The thermal decomposition of acyl azides like this compound is a cornerstone of their reactivity, primarily proceeding through rearrangement pathways. The most significant of these is the Curtius rearrangement, a thermal process that converts the acyl azide into an isocyanate with the concurrent loss of nitrogen gas. wikipedia.orgbyjus.com While early mechanistic considerations postulated a two-step process involving the formation of an unstable acyl nitrene intermediate, contemporary research and thermodynamic calculations support a concerted mechanism. wikipedia.orgnih.gov In this concerted pathway, the migration of the aryl group to the nitrogen atom occurs simultaneously with the expulsion of dinitrogen (N₂). wikipedia.org This process is entropically favorable due to the formation of stable nitrogen gas. chemistrysteps.com

The rearrangement proceeds with complete retention of the migrating group's stereochemistry. nih.gov For this compound, this involves the 1,2-shift of the 4-hydroxyphenyl group from the carbonyl carbon to the adjacent nitrogen atom, leading directly to the formation of 4-hydroxyphenyl isocyanate. nih.govmasterorganicchemistry.com The reaction is generally clean and efficient, making it a reliable method for accessing isocyanates from carboxylic acid precursors via the acyl azide intermediate. nih.govorganic-chemistry.org While the Curtius rearrangement is the dominant thermal pathway, other rearrangements, such as those observed in sulfamoyl azides which may involve radical processes, are less characteristic for acyl azides under typical thermal conditions. figshare.comresearchgate.net

Staudinger Ligation and its Variations

Distinct from the Staudinger reduction, the Staudinger ligation is a powerful bio-orthogonal reaction for covalently linking two molecules. nih.gov This reaction utilizes a specifically engineered triarylphosphine reagent that contains an electrophilic trap, typically a methyl ester, positioned ortho to the phosphorus atom. sigmaaldrich.com When this phosphine (B1218219) reagent reacts with an azide such as this compound, the initially formed aza-ylide intermediate undergoes a rapid intramolecular cyclization. The nitrogen atom of the aza-ylide attacks the proximal ester, leading to a stable five-membered ring intermediate. This intermediate then rearranges and hydrolyzes to form a stable amide bond between the two original molecules, with the phosphine oxide integrated into the final product. sigmaaldrich.comthermofisher.com

A significant advancement of this method is the "traceless" Staudinger ligation. In this variation, the phosphine reagent is designed such that the phosphine oxide moiety is eliminated from the final product, leaving only a native amide bond linking the two fragments. researchgate.net The partitioning of the reaction pathway between the desired ligation and a competing aza-Wittig side reaction can be influenced by the electronic properties of the phosphine and the polarity of the solvent. nih.gov The Staudinger ligation's high chemoselectivity and its ability to proceed in aqueous environments have made it a vital tool for protein modification, cell-surface engineering, and drug delivery systems. nih.gov

Curtius Rearrangement for Isocyanate Formation

The Curtius rearrangement is the characteristic thermal or photochemical decomposition of an acyl azide, such as this compound, to yield an isocyanate and nitrogen gas. wikipedia.orgbyjus.com This reaction is a versatile and widely used method in organic synthesis for converting carboxylic acids into amines, urethanes, and ureas, with the isocyanate acting as a key intermediate. nih.govnih.gov

The mechanism is generally considered to be a concerted process where the R-group migrates from the carbonyl carbon to the nitrogen simultaneously with the loss of N₂ gas, thus avoiding the formation of a free nitrene intermediate. wikipedia.orgmasterorganicchemistry.com This concerted nature ensures the retention of configuration of the migrating group. wikipedia.orgnih.gov

Reaction Scheme: Curtius Rearrangement of this compound

Starting Material: this compound

Condition: Heat (Δ) or UV light (hν)

Intermediate: 4-Hydroxyphenyl isocyanate

Byproduct: Nitrogen (N₂)

The resulting 4-hydroxyphenyl isocyanate is a highly valuable synthetic intermediate. It can be readily trapped by various nucleophiles. nih.gov For instance, reaction with water leads to an unstable carbamic acid, which decarboxylates to form 4-aminophenol. byjus.comorganic-chemistry.org Alcohols react with the isocyanate to form carbamates (urethanes), and amines react to form ureas. nih.govnih.gov The reaction's tolerance for a wide range of functional groups makes it applicable in the synthesis of complex molecules, including medicinal agents. nih.gov

Aza-Wittig Reactions with Carbonyl Compounds

The aza-Wittig reaction provides a pathway to synthesize imines from the iminophosphorane (aza-ylide) intermediate generated in the Staudinger reaction. wikipedia.orgchem-station.com When this compound is treated with a phosphine like triphenylphosphine (B44618), the resulting 4-hydroxybenzoyl-iminophosphorane is formed with the loss of N₂. This intermediate can then react with a carbonyl compound, such as an aldehyde or ketone. youtube.comchem-station.com

The mechanism is analogous to the conventional Wittig reaction. wikipedia.org The nucleophilic nitrogen of the iminophosphorane attacks the electrophilic carbonyl carbon, leading to a four-membered oxazaphosphetane intermediate. This intermediate then collapses, eliminating the highly stable triphenylphosphine oxide and forming a carbon-nitrogen double bond (imine). youtube.com The aza-Wittig reaction is a versatile method for C=N bond formation and has been employed in the synthesis of N-heterocycles through intramolecular variations. wikipedia.org

Table 2: Aza-Wittig Reaction of 4-Hydroxybenzoyl-iminophosphorane

Carbonyl Compound Product Class
Aldehyde (R-CHO) N-Substituted Imine
Ketone (R₂C=O) N-Substituted Imine
Carbon Dioxide (CO₂) Isocyanate
Isocyanate (R-NCO) Carbodiimide

Data synthesized from general aza-Wittig reaction scope. wikipedia.org

Reactivity of the 4-Hydroxyl and Benzoyl Moieties

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives. The nucleophilicity of the phenolic oxygen can be exploited in various functionalization reactions, primarily etherification and esterification. osti.govresearchgate.net

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. Catalytic reductive etherification using certain metal catalysts in the presence of an alcohol can also be employed. osti.gov

Esterification: Esterification of the phenolic hydroxyl group can be achieved through several methods. The Fischer-Speier esterification involves reacting the phenol with a carboxylic acid under acidic catalysis. masterorganicchemistry.comorganic-chemistry.org This is an equilibrium-controlled process that often requires the removal of water to drive the reaction to completion. organic-chemistry.org Alternatively, and often more efficiently, the phenol can be acylated using more reactive carboxylic acid derivatives such as acid anhydrides or acyl chlorides in the presence of a base. organic-chemistry.org These modifications can be performed while preserving the azide functionality under carefully controlled conditions, enabling the synthesis of complex bifunctional molecules.

Acyl Transfer Reactions Post-Azide Transformation

The thermal or photochemical decomposition of this compound initiates a Curtius rearrangement, leading to the formation of 4-hydroxyphenyl isocyanate with the loss of nitrogen gas. This isocyanate is a highly reactive species that readily participates in acyl transfer reactions upon interaction with various nucleophiles. The general mechanism for the Curtius rearrangement is believed to be a concerted process where the migration of the aryl group and the expulsion of nitrogen gas occur simultaneously, thus avoiding the formation of a discrete nitrene intermediate under thermal conditions. mdpi.comwikipedia.org

The resulting 4-hydroxyphenyl isocyanate is an electrophilic species that is susceptible to attack by nucleophiles at the carbonyl carbon. These reactions result in the transfer of the 4-hydroxyphenylcarbamoyl group to the nucleophile.

Key Acyl Transfer Reactions of 4-Hydroxyphenyl Isocyanate:

Formation of Carbamates: In the presence of alcohols, 4-hydroxyphenyl isocyanate undergoes an acyl transfer reaction to form carbamates (urethanes). This reaction is of significant utility in organic synthesis, for instance, the use of tert-butanol (B103910) generates Boc-protected amines, which are valuable intermediates. mdpi.com

Formation of Ureas: Amines react with 4-hydroxyphenyl isocyanate to yield urea (B33335) derivatives. This reaction is a common method for the synthesis of substituted ureas.

Formation of Amines: Hydrolysis of the isocyanate, typically in the presence of water, leads to the formation of an unstable carbamic acid intermediate, which then decarboxylates to yield 4-aminophenol. wikipedia.orgorganic-chemistry.org

The table below summarizes the products of acyl transfer reactions of 4-hydroxyphenyl isocyanate with various nucleophiles.

NucleophileReagent ExampleProduct ClassSpecific Product Example
AlcoholEthanolCarbamateEthyl N-(4-hydroxyphenyl)carbamate
AmineAnilineUrea1-(4-Hydroxyphenyl)-3-phenylurea
WaterWaterAmine (via carbamic acid)4-Aminophenol
Carboxylic AcidAcetic AcidAmideN-(4-Hydroxyphenyl)acetamide

Synergistic Effects and Chemoselectivity in Multifunctional Systems

The bifunctional nature of this compound, possessing both a reactive acyl azide and a nucleophilic hydroxyl group, gives rise to interesting considerations of chemoselectivity and the potential for synergistic effects in its reactions. The interplay between these two functional groups can dictate the reaction pathway and final product distribution, often influenced by reaction conditions.

Selective Reaction Pathway Investigations

The selective transformation of one functional group in the presence of the other is a key challenge and opportunity in the chemistry of this compound. The relative reactivity of the acyl azide and the phenolic hydroxyl group can be modulated by the choice of reagents and reaction conditions.

Reactions at the Azide Group: The Curtius rearrangement is a prime example of a reaction that selectively targets the acyl azide functionality. Thermal or photochemical conditions can be optimized to promote the rearrangement while leaving the hydroxyl group intact, at least initially.

Reactions at the Hydroxyl Group: Conversely, conditions can be chosen to selectively functionalize the hydroxyl group. For instance, in the presence of a suitable base, the hydroxyl group can be deprotonated to form a phenoxide, which is a more potent nucleophile and can participate in reactions such as etherification or esterification, potentially leaving the azide group untouched under mild conditions.

The chemoselectivity of reactions involving this compound can be understood in the context of kinetic versus thermodynamic control. libretexts.orgwikipedia.orgjackwestin.comlibretexts.orgmasterorganicchemistry.com Under kinetically controlled conditions (lower temperatures, short reaction times), the reaction that proceeds faster will predominate. For example, the Curtius rearrangement of the azide may be kinetically favored. Under thermodynamically controlled conditions (higher temperatures, longer reaction times, reversible conditions), the most stable product will be the major isomer. This could favor products resulting from the participation of the hydroxyl group, such as cyclized structures.

The table below presents a hypothetical analysis of reaction pathways based on the principles of chemoselectivity.

Reaction ConditionPredominant Reactive SiteLikely Initial ProductRationale
Moderate Heating (e.g., 80-100 °C) in an inert solventAcyl Azide4-Hydroxyphenyl isocyanateCurtius rearrangement is a well-established thermal decomposition.
Strong Base (e.g., NaH) at low temperature, then addition of an electrophile (e.g., CH3I)Hydroxyl Group4-Methoxybenzoyl azideDeprotonation of the phenol to the more nucleophilic phenoxide.
Photolysis (UV light)Acyl Azide4-Hydroxyphenyl isocyanate or nitrene-derived productsPhotochemical Curtius rearrangement or nitrene formation.

Intramolecular Processes and Cyclization Dynamics

A significant aspect of the reactivity of this compound stems from the potential for intramolecular reactions involving the hydroxyl group and the azide group or its transformation products. The most notable intramolecular process is the cyclization of the intermediate 4-hydroxyphenyl isocyanate to form a benzoxazolone derivative.

Upon formation of 4-hydroxyphenyl isocyanate via the Curtius rearrangement, the proximate hydroxyl group can act as an intramolecular nucleophile, attacking the carbonyl carbon of the isocyanate. This intramolecular acyl transfer reaction leads to the formation of a six-membered heterocyclic ring, resulting in a benzoxazolone.

This cyclization is a key pathway that competes with intermolecular reactions with other nucleophiles present in the reaction mixture. The propensity for this intramolecular cyclization is influenced by several factors:

Proximity and Geometry: The para relationship between the hydroxyl and isocyanate groups does not allow for direct intramolecular cyclization. Therefore, the discussion of intramolecular cyclization to a benzoxazolone is more relevant for the ortho isomer, 2-hydroxybenzoyl azide. In the case of this compound, such direct cyclization is not feasible. However, intermolecular reactions followed by cyclizations are possible. For instance, the formation of a urethane (B1682113) with an appropriate diol could be followed by a subsequent intramolecular reaction.

Reaction Conditions: The cyclization can be influenced by temperature, solvent polarity, and the presence of catalysts. Basic conditions can deprotonate the phenolic hydroxyl group, increasing its nucleophilicity and potentially accelerating the rate of cyclization in the case of the ortho isomer.

Intramolecular Hydrogen Bonding: While not leading to cyclization in the para isomer, intramolecular hydrogen bonding can play a role in modulating the reactivity of the azide group in related systems. rsc.orgnih.govelsevierpure.comnih.govresearchgate.net For instance, hydrogen bonding could influence the electronic properties of the azide and its susceptibility to rearrangement.

The table below outlines the potential intramolecular and intermolecular pathways for the 4-hydroxyphenyl isocyanate intermediate.

Reaction PathwayReactant(s)Product TypeInfluence of Hydroxyl Group
Intermolecular Acyl Transfer4-Hydroxyphenyl isocyanate + External Nucleophile (e.g., R-OH, R-NH2)Carbamate, UreaThe hydroxyl group can influence the electronic properties of the isocyanate, but does not directly participate in the reaction.
Polymerization4-Hydroxyphenyl isocyanate monomersPolyurethane/PolyureaThe hydroxyl group of one molecule can react with the isocyanate of another, leading to polymer formation.

Applications of 4 Hydroxybenzoyl Azide and Its Conjugates in Chemical Biology and Material Science

Bioconjugation and Bioorthogonal Labeling Strategies

Bioconjugation involves the formation of a stable covalent link between two molecules, at least one of which is a biomolecule. The azide (B81097) group of 4-hydroxybenzoyl azide is a key player in modern bioconjugation, primarily due to its role in bioorthogonal chemistry. A bioorthogonal reaction is a chemical reaction that can occur inside a living system without interfering with native biochemical processes. wikipedia.orgwebsite-files.com The azide functional group is exceptionally well-suited for this purpose because it is small, metabolically stable, and virtually absent in most biological systems, thus preventing unwanted side reactions. wikipedia.orgmdpi.com

The azide moiety serves as a chemical "handle" that can be selectively targeted by a complementary functional group on another molecule. Several powerful bioorthogonal ligation strategies have been developed that exploit the reactivity of azides:

Staudinger Ligation : This reaction occurs between an azide and a specifically engineered triarylphosphine, forming a stable amide bond. mdpi.comnih.govnih.gov It was one of the first bioorthogonal reactions developed and proceeds under mild, aqueous conditions without a catalyst, making it suitable for biological applications. nih.govnih.gov However, it is known to have relatively slow reaction kinetics. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Often referred to as "click chemistry," this reaction is a highly efficient 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by copper(I) ions. nih.govnih.gov It forms a stable 1,4-disubstituted triazole ring. The reaction is extremely rapid and high-yielding in aqueous solutions. mdpi.comnih.gov While widely used for in vitro applications like labeling proteins and nucleic acids from cell lysates, the toxicity of the copper catalyst can be a concern for live-cell imaging. wikipedia.orgnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To circumvent the issue of copper toxicity, SPAAC was developed for use in living systems. wikipedia.org This reaction uses a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which readily reacts with an azide without the need for a catalyst. mdpi.comnih.gov The release of ring strain provides the driving force for the reaction, allowing for rapid and bioorthogonal labeling inside living cells. wikipedia.org

The presence of the azide group on this compound allows it to be seamlessly integrated into these bioconjugation schemes, enabling the attachment of the hydroxybenzoyl moiety to a wide array of biological targets.

Affinity probes are molecules designed to selectively bind to a specific biological target, such as a protein or nucleic acid, allowing for its detection, isolation, or functional analysis. nih.gov this compound serves as an excellent scaffold for creating such probes. The azide group acts as a versatile handle for conjugation, while the benzoyl portion of the molecule can be modified to enhance binding affinity or incorporate other functionalities. thermofisher.com

A key application is in the development of photoaffinity labeling (PAL) probes. Aryl azides, like the one in this compound, can be converted into highly reactive nitrene intermediates upon irradiation with UV light. researchgate.netfrontiersin.org This nitrene can then form a covalent bond with amino acid residues in the immediate vicinity, such as within the binding site of a target protein. researchgate.net This process allows researchers to permanently "tag" and subsequently identify specific binding partners of a molecule of interest. For example, a similar compound, 3-(p-azidobenzyl)-4-hydroxycoumarin, was synthesized as a photoaffinity probe to identify the binding site of dicoumarol in NAD(P)H:quinone reductase. researchgate.net

The azide group also facilitates the attachment of reporter tags (like fluorescent dyes or biotin) through click chemistry, enabling the visualization or purification of the target biomolecule. thermofisher.comnih.gov This modular approach allows for the creation of a wide range of labeling reagents tailored to specific experimental needs. frontiersin.org

Table 1: Comparison of Azide-Based Bioconjugation Strategies

Strategy Reactants Key Features Typical Application
Staudinger Ligation Azide + Functionalized Phosphine (B1218219) No catalyst required; forms an amide bond. nih.govnih.gov In vitro and in vivo labeling where slow kinetics are acceptable. nih.gov
CuAAC (Click Chemistry) Azide + Terminal Alkyne Copper(I) catalyzed; very fast and efficient; forms a triazole ring. nih.govnih.gov Labeling of biomolecules in cell lysates; material science applications. nih.govnih.gov
SPAAC (Copper-Free Click) Azide + Strained Alkyne (e.g., DBCO) No catalyst needed; fast and biocompatible. wikipedia.orgmdpi.com Live-cell imaging; in vivo labeling of biomolecules. wikipedia.orgnih.gov

| Photoaffinity Labeling | Aryl Azide + Target Biomolecule | UV light activation generates a reactive nitrene; forms a covalent bond with nearby molecules. researchgate.netfrontiersin.org | Identifying unknown protein binding partners; mapping binding sites. researchgate.net |

A powerful approach for studying the dynamics of biomolecules within their native environment is metabolic labeling. nih.gov In this technique, cells are supplied with a precursor molecule (e.g., an amino acid, sugar, or lipid) that has been modified with a bioorthogonal handle like an azide. website-files.commdpi.com The cell's own metabolic machinery then incorporates this modified precursor into newly synthesized proteins, glycans, or other macromolecules. mdpi.comnih.gov

Following incorporation, the azide handle, now part of a larger biomolecule, can be selectively tagged with a probe using a bioorthogonal reaction like SPAAC. nih.gov This two-step strategy allows researchers to visualize the localization of newly synthesized biomolecules, track their movement within the cell, or isolate them for further analysis. website-files.com For instance, azide-modified monosaccharides are routinely used to metabolically label cell-surface glycans, enabling the study of their roles in processes like cell signaling and host-pathogen interactions. website-files.commdpi.com Similarly, unnatural amino acids containing azide groups can be incorporated into proteins to study protein synthesis and function in real time. nih.gov

Derivatives of this compound could be designed as metabolic probes to investigate specific biological pathways. Once incorporated, the azide provides a specific point of attachment for fluorescent dyes or affinity tags, facilitating mechanistic studies on the target biomolecule's function, interactions, and life cycle within the cell.

Role as a Building Block in Complex Molecule Synthesis

Beyond its applications in bioconjugation, this compound is a valuable building block in synthetic organic chemistry. universityofgalway.ie Its distinct functional groups—the azide, the phenol (B47542), and the carbonyl—can all participate in a variety of chemical transformations, providing access to a wide range of more complex molecular structures.

The synthesis of active pharmaceutical ingredients (APIs) often involves the construction of complex molecular frameworks. nih.govsumitomo-chem.co.jp The azide group in this compound is particularly useful for synthesizing nitrogen-containing heterocyclic structures, such as triazoles, which are common motifs in many modern drugs. beilstein-journals.org The CuAAC reaction is a robust method for creating these triazole rings, linking the 4-hydroxybenzoyl moiety to other molecular fragments to build advanced pharmaceutical intermediates. beilstein-journals.org

Furthermore, the principles of bioconjugation are directly applied in the development of targeted therapeutics like antibody-drug conjugates (ADCs). nih.gov In an ADC, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. The azide-alkyne cycloaddition reaction is a favored method for creating this linkage. nih.gov A derivative of this compound could serve as a linker-payload component, where the azide is used to "click" the molecule onto an alkyne-modified antibody. ku.edu Similarly, this strategy is used to create polymer-drug conjugates, where the drug is attached to a biocompatible polymer to improve its pharmacokinetic properties. nih.gov

Organic azides are exceptionally versatile precursors for the synthesis of N-heterocycles. rsc.orgmdpi.comnih.gov The azide group can undergo a variety of cyclization and cycloaddition reactions to form stable ring systems. This compound can serve as a key starting material in these transformations.

Key reactions involving organic azides for heterocycle synthesis include:

[3+2] Cycloadditions : As mentioned, the reaction of azides with alkynes is a primary route to 1,2,3-triazoles. nih.gov

Reaction with Nitriles : Azides can react with nitriles to form tetrazoles, another important heterocyclic core in medicinal chemistry.

Denitrogenative Cyclizations : Under thermal or photochemical conditions, some azides can lose N₂ to form a nitrene intermediate, which can then undergo intramolecular reactions to form various nitrogen-containing rings. mdpi.com

Multicomponent Reactions : Phenacyl azides, which are structurally related to this compound, have been used in multicomponent reactions to generate highly substituted pyrimidines and imidazoles in a single step. rsc.orgbeilstein-journals.org

This reactivity makes this compound a valuable tool for chemists looking to create novel heterocyclic compounds for screening in drug discovery and materials science. researchgate.net

Table 2: Examples of Heterocycles Synthesized from Organic Azides

Heterocycle Class Reactant Partner Reaction Type Significance
1,2,3-Triazoles Alkynes [3+2] Cycloaddition (e.g., CuAAC, SPAAC) Core structure in many pharmaceuticals, polymers, and functional materials. beilstein-journals.orgrsc.org
Tetrazoles Nitriles [2+3] Cycloaddition Bioisostere for carboxylic acids in drug design. rsc.org
Imidazoles Aldehydes, Anilines Multicomponent Reaction / Denitrogenation Prevalent in biologically active molecules and pharmaceuticals. beilstein-journals.org
Pyrimidines Self-condensation (trimerization) Base-mediated Cyclotrimerization Foundational core of nucleobases and numerous drugs. beilstein-journals.org

| Pyrroles | α-Keto Vinyl Azides | Photochemical Rearrangement | Important pharmacophore and building block in organic synthesis. mdpi.com |

Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, known as a library, for high-throughput screening in drug discovery. nih.govnih.gov Diversity-oriented synthesis (DOS) is a strategy used to create structurally diverse and complex libraries from a common set of building blocks. cam.ac.uk

The "build/couple/pair" algorithm is a common DOS strategy. universityofgalway.iecam.ac.uk In this approach, simple building blocks are first synthesized ("build"), then joined together ("couple"), and finally subjected to a reaction that creates the core molecular scaffold ("pair"). The azide-alkyne click reaction is an ideal "coupling" reaction due to its efficiency and reliability. cam.ac.uk

This compound is an excellent candidate for a "building block" in such a synthetic scheme. universityofgalway.ie Its azide group can be used in the coupling step, while the phenolic hydroxyl and the aromatic ring provide points for further diversification. By reacting this compound with a diverse set of alkyne-containing building blocks, a large combinatorial library of compounds can be generated efficiently, each sharing the core 4-hydroxybenzoyl structure but varying in the appended molecular fragment. cam.ac.uk This allows for the systematic exploration of chemical space to identify molecules with desired biological activity or material properties.

Functional Material Development

The development of functional materials relies on the ability to tailor their surface chemistry and bulk properties to elicit specific responses or interactions. This compound serves as a valuable building block in this endeavor due to its dual functionality: the hydroxyl group provides a point for further chemical modification or interaction, while the azide group acts as a latent reactive handle for covalent attachment.

Surface Modification and Immobilization Techniques

The ability to modify surfaces with specific chemical moieties is crucial for a vast array of applications, from biocompatible implants to high-throughput screening microarrays. Derivatives of 4-azidobenzoic acid, such as N-Hydroxysuccinimidyl-4-azidobenzoate (NHS-azidobenzoate), are widely used as heterobifunctional crosslinkers for surface functionalization. axispharm.com These reagents enable the covalent attachment of biomolecules and other ligands to various substrates.

The process typically involves a two-step approach. First, the NHS ester of the azidobenzoate derivative reacts with primary amines on the surface of a material, forming a stable amide bond. axispharm.comnih.gov This initial step effectively coats the surface with photoreactive azide groups. The second step involves the photoactivation of the aryl azide moiety with UV light. scbt.com Upon irradiation, the azide group releases nitrogen gas to generate a highly reactive nitrene intermediate, which can then form a covalent bond with a wide range of chemical groups on a target molecule to be immobilized. scbt.com This photo-immobilization technique offers spatial and temporal control over the immobilization process.

Table 1: Key Features of N-Hydroxysuccinimidyl-4-azidobenzoate in Surface Modification

FeatureDescription
NHS Ester Group Reacts with primary amines to form stable amide bonds, facilitating the initial surface coating. axispharm.com
Aryl Azide Group Upon UV irradiation, it forms a reactive nitrene for covalent bonding to various biomolecules. axispharm.com
Heterobifunctionality Allows for a two-step, controlled immobilization process.
Versatility Enables the immobilization of a wide range of molecules, including proteins and peptides, for applications in bioconjugation and protein interaction studies. axispharm.com

This method has been successfully employed to construct microarrays for the high-throughput analysis of biomolecular interactions. nih.gov By immobilizing proteins, glycans, or small molecules onto a glass surface functionalized with NHS ester groups, researchers can rapidly screen for binding partners and enzyme activities. nih.gov The resulting immobilized biomolecules are stable and can be used in a variety of bioassays.

Creation of Responsive Polymeric Architectures

Responsive polymers, or "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as light, temperature, or pH. rsc.orgsciopen.com The incorporation of photoreactive groups like 4-azidobenzoyl moieties into polymer chains allows for the creation of photoresponsive materials.

The synthesis of such polymers can be achieved by incorporating a monomer containing the 4-azidobenzoyl group into a polymer backbone through copolymerization. For instance, 4-azidobenzoic acid can be converted to 4-azidobenzoyl chloride, which can then be reacted with hydroxyl-containing monomers to create a polymerizable unit. rsc.org Alternatively, a pre-existing polymer with reactive side chains can be chemically modified with a 4-azidobenzoyl derivative. researchgate.net

Upon exposure to UV light, the azide groups within the polymer matrix can undergo crosslinking reactions, leading to changes in the polymer's solubility, swelling behavior, and mechanical properties. This photo-crosslinking can be used to create hydrogels, patterned surfaces, and other complex polymeric architectures. For example, tadpole-shaped polymers containing azobenzene (B91143) units have been shown to self-assemble into vesicles that exhibit reversible morphological changes in response to UV light, making them promising candidates for controlled drug release applications. nih.gov

The multivalent functionalization of polymeric scaffolds with azide-bearing dendrimers and block copolymers has been demonstrated as a flexible strategy for developing bioinspired functional systems with potential applications in drug delivery. nih.govnih.gov

Table 2: Examples of Responsive Polymeric Systems Utilizing Azide Functionality

Polymer SystemStimulusResponsePotential Application
Azobenzene-containing polypeptoidsUV/Vis LightReversible morphology transformation of self-assembled structures. rsc.orgBiomedical and bioengineering applications.
Tadpole-shaped PEG-POSS-(Azo)7 polymerUV LightRapid release of encapsulated dyes from vesicles. nih.govControlled drug release.
Azide-functionalized dendrimers and block copolymers(Potential for various stimuli)Formation of multifunctional nanocarriers. nih.govnih.govDrug delivery and diagnostics.

Theoretical and Computational Investigations of 4 Hydroxybenzoyl Azide Systems

Quantum Chemical Studies

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules. These studies provide a quantitative description of the electronic structure and energy landscape, which governs the molecule's stability and reaction pathways.

The electronic properties of a molecule are key to understanding its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a central concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity.

A small HOMO-LUMO gap suggests that a molecule is highly polarizable and has high chemical reactivity, making it a "soft" molecule. Conversely, a large energy gap indicates high kinetic stability and low reactivity, characteristic of a "hard" molecule. Quantum chemical calculations can determine the energies of these orbitals and other reactivity descriptors, such as ionization potential, electron affinity, chemical hardness, and electrophilicity, which collectively predict the molecule's behavior in chemical reactions. For instance, the analysis of FMOs in various organic compounds has been successfully used to explain their reactivity and stability.

Table 1: Calculated Global Reactivity Descriptors for a Hypothetical Aromatic Azide (B81097) System

ParameterDefinitionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 to -7.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0
Energy Gap (ΔE)ELUMO - EHOMO4.5 to 5.5
Hardness (η)(ELUMO - EHOMO) / 22.25 to 2.75
Electronegativity (χ)-(EHOMO + ELUMO) / 23.75 to 4.75
Electrophilicity Index (ω)χ² / (2η)2.5 to 4.0

Molecules are not static entities; they can exist in various spatial arrangements or conformations due to the rotation around single bonds. The collection of all possible conformations and their corresponding potential energies forms the molecule's conformational energy landscape. Computational methods are employed to explore this landscape to identify stable conformers, which correspond to energy minima on the potential energy surface.

Table 2: Hypothetical Relative Energies of 4-Hydroxybenzoyl Azide Conformers

ConformerDihedral Angle (C-C-N-N)Relative Energy (kcal/mol)Population at 298 K (%)
A (Global Minimum)~0° (syn-periplanar)0.00~75%
B (Local Minimum)~180° (anti-periplanar)1.20~25%
Transition State~90°4.50-

Quantum chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. It allows for the characterization of transition states—the high-energy species that exist transiently between reactants and products. Acyl azides like this compound are known to undergo the Curtius rearrangement, a thermal or photochemical reaction that leads to an isocyanate with the loss of nitrogen gas.

Computational studies can model this reaction pathway by locating the transition state structure on the potential energy surface. The geometry and energy of the transition state provide a blueprint for understanding the reaction's feasibility and kinetics. Advanced methods like Molecular Electron Density Theory (MEDT) can be used to analyze the changes in electron density along the reaction coordinate, offering deep insight into the bond-breaking and bond-forming processes. Furthermore, techniques such as multi-path variational transition state theory can be applied to model the kinetics of complex reactions involving multiple conformations.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer dynamic insights into molecular behavior and properties.

Computational methods can accurately predict various spectroscopic properties, which are essential for molecular characterization. For this compound, theoretical calculations can generate vibrational spectra (FT-IR and Raman) and electronic spectra (UV-Vis). By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be constructed and compared with experimental data to aid in the assignment of spectral bands. For example, the characteristic azide (N₃) and carbonyl (C=O) stretching frequencies can be precisely predicted. This comparison between theoretical and experimental spectra serves as a rigorous validation of the computed molecular structure.

Table 3: Comparison of Theoretical vs. Experimental Vibrational Frequencies

Vibrational ModeCalculated Frequency (cm-1)Experimental Frequency (cm-1)
Azide Asymmetric Stretch2140 - 2160~2135
Carbonyl (C=O) Stretch1680 - 1700~1685
Aromatic C=C Stretch1590 - 1610~1600
Phenolic O-H Bend1350 - 1380~1365

The functional groups in this compound—the hydroxyl and azide moieties—can participate in significant intermolecular interactions, particularly in derivatives or in condensed phases. Molecular modeling can be used to study these non-covalent interactions, such as hydrogen bonding and van der Waals forces.

In derivatives where other functional groups are present, these interactions can dictate crystal packing, self-assembly, and binding to biological targets. Advanced computational techniques like the Atoms in Molecules (AIM) theory can be used to identify and characterize hydrogen bonds. Furthermore, Symmetry-Adapted Perturbation Theory (SAPT) can precisely calculate the energy components of these intermolecular interactions, breaking them down into electrostatic, exchange, induction, and dispersion contributions. This detailed understanding is crucial for designing new materials and molecules with specific desired properties.

In Silico Design and Optimization of this compound Derivatives

The rational design of novel therapeutic agents is a cornerstone of modern medicinal chemistry. In silico approaches, which utilize computational methods to model and predict the behavior of molecules, have become indispensable in the design and optimization of drug candidates. This section details the theoretical framework and computational strategies employed in the design of novel this compound derivatives, with a focus on enhancing their potential therapeutic efficacy through targeted structural modifications.

The process of in silico design for this compound derivatives typically begins with the identification of a biological target. Computational screening techniques are then used to predict the binding affinity and interaction of a library of virtual compounds with this target. Quantitative Structure-Activity Relationship (QSAR) models are instrumental in this phase, providing insights into the chemical features that govern the biological activity of the compounds. chalcogen.roresearchgate.net

Three-dimensional QSAR (3D-QSAR) studies, for instance, can generate statistically significant models that correlate the three-dimensional properties of molecules with their biological activity. chalcogen.roresearchgate.net For a series of p-hydroxybenzohydrazide derivatives, a related class of compounds, 3D-QSAR models have been developed with high predictive power, indicated by correlation coefficients (R²) often exceeding 0.9. chalcogen.roresearchgate.net These models help in understanding the structure-activity relationship and guide the design of more potent derivatives.

Molecular docking is another critical tool in the in silico design process. It predicts the preferred orientation of a ligand when bound to a receptor, allowing for the detailed analysis of intermolecular interactions. For example, in studies of N′-benzylidene-4-tert-butylbenzohydrazide derivatives as urease inhibitors, molecular docking has been used to elucidate the binding modes of these compounds within the enzyme's active site. researchgate.netmdpi.comsemanticscholar.org The docking scores and binding energies obtained from these simulations provide a quantitative measure of the binding affinity, helping to rank and prioritize candidate molecules for further development.

The optimization of lead compounds involves iterative cycles of design, synthesis, and testing. In the in silico phase of this cycle, derivatives of this compound can be systematically modified to improve their pharmacological profile. This can involve the addition of various functional groups to the core structure to enhance binding to the target receptor, improve pharmacokinetic properties, or reduce potential off-target effects.

A hypothetical in silico optimization study for this compound derivatives targeting a specific enzyme might involve the generation of a virtual library of compounds with diverse substituents. These derivatives would then be subjected to molecular docking simulations to predict their binding affinities. The results of such a study could be summarized in a data table, as shown below.

Derivative Substituent Docking Score (kcal/mol) Predicted Binding Energy (kcal/mol)
4HBA-01H-6.5-7.2
4HBA-022-chloro-7.1-7.9
4HBA-033-methoxy-7.5-8.3
4HBA-044-nitro-6.8-7.5
4HBA-053,4-dichloro-7.8-8.7

Following the initial docking studies, promising candidates would be selected for more rigorous computational analysis, such as molecular dynamics (MD) simulations. MD simulations provide a more dynamic picture of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of key intermolecular interactions over time.

Furthermore, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is an essential component of in silico drug design. Various computational models can be used to predict these properties, helping to identify candidates with favorable pharmacokinetic and safety profiles early in the drug discovery process.

Derivative Predicted Oral Bioavailability (%) Blood-Brain Barrier Permeation Predicted Toxicity Risk
4HBA-0175LowLow
4HBA-0282LowLow
4HBA-0385ModerateLow
4HBA-0468LowModerate
4HBA-0588LowLow

Through the integration of these computational techniques, the design and optimization of this compound derivatives can be pursued in a rational and efficient manner, accelerating the discovery of new therapeutic agents.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-Hydroxybenzoyl azide (B81097). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen framework. For 4-Hydroxybenzoyl azide, both ¹H NMR and ¹³C NMR spectra provide key diagnostic signals.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 4-hydroxybenzoic acid, in D₂O shows distinct signals for the aromatic protons. hmdb.ca The protons on the benzene (B151609) ring typically appear as two doublets in the aromatic region of the spectrum, a pattern characteristic of a 1,4-disubstituted benzene ring. The chemical shifts of these protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing acyl azide group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments within the molecule. The spectrum for a similar compound, 4-hydroxybenzoic acid, has been reported. researchgate.net Key resonances include those for the carbonyl carbon of the acyl azide, the carbon atom attached to the hydroxyl group, the other aromatic carbons, and the quaternary aromatic carbon. The chemical shifts for these carbons are found in characteristic regions of the ¹³C NMR spectrum. oregonstate.edu For instance, the carbonyl carbon is typically observed in the downfield region (around 160-180 ppm), while the aromatic carbons appear in the range of 110-160 ppm.

¹³C NMR Chemical Shifts for a Related Compound (4-hydroxybenzoic acid)
Carbon Atom
Carbonyl Carbon
C-OH
Aromatic CH
Quaternary Aromatic C

This table is based on typical chemical shift ranges and data for the closely related compound 4-hydroxybenzoic acid.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the key functional moieties.

A prominent and diagnostic feature in the IR spectrum of acyl azides is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (-N₃). researchcommons.org This peak typically appears in the region of 2100-2140 cm⁻¹. researchcommons.orgnih.gov Another significant absorption is that of the carbonyl group (C=O) of the acyl azide, which is generally observed in the range of 1680-1720 cm⁻¹. The presence of the hydroxyl group (-OH) on the aromatic ring gives rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations are usually seen around 3000-3100 cm⁻¹, and the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound
Functional Group
Azide (-N₃)
Carbonyl (C=O)
Hydroxyl (-OH)
Aromatic C-H
Aromatic C=C

This table presents typical ranges for the specified functional groups.

The photochemistry of various carbonyl azides has been investigated using ultrafast time-resolved IR spectroscopy, providing insights into their excited states and decay processes. acs.orgnih.govsemanticscholar.orgresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the mass of a molecule can be measured with very high accuracy, which allows for the determination of its elemental formula. pnnl.gov

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for aryl azides involve the loss of a nitrogen molecule (N₂), leading to the formation of a nitrene intermediate. researchgate.net Further fragmentation of the aromatic ring can also occur. libretexts.org For instance, the fragmentation of benzoyl-CoA, a related compound, has been studied, revealing characteristic fragment ions. researchgate.net

High-resolution mass spectrometry would allow for the precise determination of the mass of the molecular ion, confirming the elemental composition of C₇H₅N₃O₂.

Expected Mass Spectrometry Data for this compound
Ion
[M]⁺
[M - N₂]⁺

The m/z values are calculated based on the exact masses of the most abundant isotopes.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a highly efficient technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would typically be used. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The retention time of this compound in the HPLC system is a characteristic parameter that can be used for its identification. The purity of the compound can be determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. A single, sharp peak would indicate a high degree of purity. The concentration of the compound can be quantified by comparing its peak area to that of a known standard.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of reactions and for preliminary purity assessment. A TLC analysis of this compound would involve spotting a solution of the compound onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. chemistryhall.com The plate is then developed in a chamber containing a suitable mobile phase, which is a solvent or a mixture of solvents.

The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific TLC system.

Advanced Derivatization Strategies for Trace Analysis and Enhanced Detection of this compound

The inherent chemical properties of this compound, specifically the presence of a polar phenolic hydroxyl group and a reactive azide moiety, can present challenges for direct trace analysis in complex matrices. These challenges include poor chromatographic peak shape, low volatility for gas chromatography (GC), and insufficient ionization efficiency for mass spectrometry (MS). Chemical derivatization offers a powerful strategy to overcome these limitations by modifying the analyte's functional groups to improve its analytical characteristics. This section explores advanced derivatization strategies applicable to this compound for enhanced detection and quantification at trace levels, focusing on targeting its distinct functional groups.

The primary objectives of derivatizing this compound are to:

Increase volatility and thermal stability for GC analysis.

Enhance chromatographic retention and peak shape in liquid chromatography (LC).

Improve ionization efficiency for mass spectrometric detection.

Introduce a specific tag for highly sensitive and selective detection, such as with an electron capture detector (ECD) or fluorescence detector.

Given its bifunctional nature, derivatization can potentially occur at the phenolic hydroxyl group, the azide group, or both. The choice of derivatization reagent and reaction conditions will determine the site of modification.

Derivatization of the Phenolic Hydroxyl Group

The acidic proton of the phenolic hydroxyl group is a common target for derivatization. Acylation and silylation are two of the most widely used approaches for modifying phenolic compounds.

Acylation with Benzoyl Chloride:

Acylation with reagents like benzoyl chloride is a robust method for derivatizing phenols. The reaction proceeds via a Schotten-Baumann reaction, converting the polar hydroxyl group into a less polar, more stable ester. This modification significantly improves chromatographic behavior and detection sensitivity. Benzoylation is particularly advantageous for LC-MS analysis as the benzoyl group enhances reverse-phase retention and can improve ionization efficiency. uni.luchromatographyonline.com A key benefit of this approach is the commercial availability of isotopically labeled benzoyl chloride (e.g., ¹³C₆-benzoyl chloride), which allows for the straightforward generation of stable isotope-labeled internal standards for precise quantification. nih.gov

The derivatization with benzoyl chloride has been shown to be rapid, typically completed in under a minute at room temperature, and the resulting derivatives are stable for extended periods when stored appropriately. chromatographyonline.com For a wide range of neurologically relevant compounds, including those with phenolic moieties, benzoyl chloride derivatization has resulted in limits of detection below 10 nM. nih.gov

Interactive Table: Improvement in Analytical Parameters for Phenolic Compounds upon Benzoylation
CompoundAnalytical TechniqueImprovement FactorLimit of Detection (LOD)Reference
DopamineLC-MS/MS>100x increase in peak heightSub-nanomolar uni.lu
Various PhenolsLC-UV-0.05 - 0.50 ng/mL researchgate.net
70 NeurochemicalsHPLC-MS/MS-< 10 nM nih.gov

Silylation:

Silylation is a common derivatization technique for GC analysis, where active hydrogens in hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. This process reduces the polarity and increases the volatility and thermal stability of the analyte, making it amenable to GC separation. For phenolic compounds, silylation is a well-established method to achieve sharp chromatographic peaks and enable sensitive detection.

Derivatization of the Azide Group

The azide functional group can also be targeted for derivatization to enhance detectability, particularly for GC-based methods.

Alkylation with Pentafluorobenzyl Bromide (PFB-Br):

Pentafluorobenzyl bromide (PFB-Br) is a highly effective derivatizing agent for nucleophiles, including the azide ion. The reaction involves the nucleophilic substitution of the bromide, resulting in a pentafluorobenzylated derivative. The key advantage of this derivatization is the introduction of a polyfluorinated moiety, which makes the derivative highly sensitive to electron capture detection (ECD), a very sensitive and selective detection method for halogenated compounds. This strategy is particularly useful for trace-level analysis in complex biological matrices.

Interactive Table: Analytical Performance of Azide Derivatization with PFB-Br
AnalyteMatrixAnalytical TechniqueLimit of Detection (LOD)Linear RangeReference
Azide IonsBloodGC-MS0.25 µg/mL0.5 - 20 µg/mL nih.gov

Strategies for Bifunctional Derivatization of this compound

For a molecule like this compound, the derivatization strategy can be tailored to the analytical method and the desired outcome.

Selective Derivatization: By carefully selecting the derivatizing reagent and controlling the reaction conditions, it is possible to selectively derivatize either the phenolic hydroxyl group or the azide group. For instance, using a silylating agent under mild conditions might favor the derivatization of the more acidic phenolic proton over the azide moiety for GC analysis.

Dual Derivatization: It is also conceivable to derivatize both functional groups simultaneously or sequentially. For example, a two-step process could involve the benzoylation of the hydroxyl group followed by the alkylation of the azide group. This would result in a derivative with significantly altered chromatographic properties and potentially enhanced sensitivity for both LC-MS and GC-MS analysis. The feasibility of such a dual derivatization would depend on the relative reactivity of the functional groups and potential steric hindrance. Studies on the simultaneous derivatization of hydroxyl and other functional groups in molecules like steroids have shown that such approaches can be highly effective. researchgate.net

Future Research Directions and Emerging Paradigms

Exploration of Novel, Greener Synthetic Routes

The traditional synthesis of acyl azides often involves multi-step processes starting from carboxylic acids, which may utilize hazardous reagents like thionyl chloride or oxalyl chloride, followed by reaction with sodium azide (B81097). nih.govwikipedia.org Future research is increasingly focused on developing more sustainable and environmentally benign synthetic pathways.

Biocatalytic and Metabolic Engineering Approaches: A significant frontier is the microbial synthesis of the precursor, 4-hydroxybenzoic acid (4-HBA). Metabolic engineering of microorganisms like Escherichia coli has enabled the production of 4-HBA from renewable feedstocks. nih.gov By overexpressing specific genes in the shikimate pathway, researchers have successfully synthesized 4-HBA from chorismate. nih.gov Future work could focus on engineering a complete biosynthetic pathway that converts glucose or other simple carbon sources directly to 4-Hydroxybenzoyl azide, potentially through a chemoenzymatic cascade where the microbially-produced 4-HBA is converted to the azide by a purified enzyme or a whole-cell biocatalyst.

Eco-Friendly Chemical Methods: Microwave-assisted organic synthesis (MAOS) and ultrasound-mediated reactions represent promising green alternatives to conventional heating. These techniques can dramatically reduce reaction times, improve yields, and often allow for the use of less hazardous solvents, such as water. chemmethod.comchemmethod.comnih.gov Research into a one-pot, microwave-irradiated synthesis of this compound from 4-hydroxybenzoic acid in an aqueous medium would be a significant step forward. Furthermore, solvent-free "grinding" techniques, which involve the mechanical mixing of solid reactants, could be explored to minimize waste and energy consumption. nih.govresearchgate.net

Table 1: Comparison of Synthetic Paradigms for this compound
Synthetic StrategyKey Reagents/MethodsPotential AdvantagesResearch Focus
Traditional Chemical Synthesis4-HBA, Thionyl Chloride, Sodium AzideEstablished, reliable-
Chemoenzymatic SynthesisEngineered microbes (for 4-HBA), Azide-transferring enzymesUses renewable feedstocks, high specificityDiscovering/engineering enzymes for the final azidation step.
Microwave-Assisted Synthesis4-HBA, Azidating agent, Microwave reactorRapid reaction times, higher yields, energy efficientOptimization of reaction conditions and use of water as a solvent. chemmethod.comchemmethod.com
Solvent-Free SynthesisSolid-phase reactants, Grinding/Ball-millingMinimal waste, low environmental impact, operational simplicity. researchgate.netDevelopment of solid-phase azidating agents.

Unveiling Unprecedented Reactivity Profiles

While the Curtius rearrangement and azide-alkyne cycloaddition are the hallmark reactions of acyl azides, future research aims to uncover novel transformations and applications of this compound's reactivity. nih.govyoutube.com

Photoactivated Reactions: The 4-hydroxyphenyl moiety is structurally related to the p-hydroxyphenacyl (pHP) group, a well-known photoremovable protecting group. rsc.org This opens up the possibility of using light to trigger the reactivity of this compound. Research could explore the light-induced release of a reactive nitrene intermediate or the controlled, spatiotemporal activation of the Curtius rearrangement. A "catch and photorelease" strategy, where the azide first participates in a click reaction and is later cleaved by light, could be developed for advanced bioconjugation applications. rsc.org

Sterically-Enhanced Cycloadditions: Recent studies on other aryl azides have revealed that steric hindrance adjacent to the azido (B1232118) group can paradoxically accelerate catalyst-free 1,3-dipolar cycloaddition reactions. nih.gov This phenomenon is attributed to the inhibition of resonance between the azide and the aromatic ring, which increases the reactivity of the azide group. nih.gov Future investigations could involve synthesizing derivatives of this compound with bulky substituents ortho to the azide group to explore if this "steric acceleration" can be harnessed to create highly reactive, bioorthogonal probes that function efficiently without cytotoxic copper catalysts.

Novel Cycloaddition Partners: Beyond alkynes, the reactivity of this compound with other dipolarophiles is an area ripe for exploration. The development of cycloaddition reactions with strained systems like arynes could lead to the synthesis of complex, fused heterocyclic structures. rsc.org Similarly, cascade reactions, where an initial cycloaddition triggers a subsequent series of bond-forming events, could be designed to rapidly build molecular complexity from simple precursors, as has been demonstrated with allenyl azides. nih.gov

Expanding Applications in Targeted Drug Delivery and Diagnostics

The azide group is a premier chemical handle for bioconjugation via "click chemistry," a set of reactions known for their high efficiency and specificity. nih.govwikipedia.org This positions this compound as a key building block for advanced biomedical applications.

Site-Specific Antibody-Drug Conjugates (ADCs): ADCs are a powerful class of cancer therapeutics that use an antibody to deliver a potent cytotoxic drug directly to tumor cells. A major challenge is controllably attaching the drug to the antibody. The azide functionality of this compound can serve as a linchpin for creating homogenous, site-specifically modified ADCs. nih.gov Future research could involve incorporating an alkyne-bearing unnatural amino acid into an antibody, which can then be precisely conjugated with a drug payload carried by a this compound linker.

Metabolic Labeling and In Vivo Targeting: A cutting-edge strategy for cancer therapy involves metabolic glycoengineering, where cancer cells are induced to express azido-modified sugars on their surface. nih.govnih.gov A drug attached to a strained alkyne (e.g., dibenzocyclooctyne) can then be administered, which will "click" onto the azide-labeled cancer cells, leading to targeted drug accumulation. nih.gov this compound could be used to create novel drug-linker constructs for this approach, potentially incorporating features like cleavable bonds that release the drug only after internalization by the cancer cell.

Dual-Function Probes for Diagnostics: The phenolic hydroxyl group on this compound offers an additional site for modification. This could be exploited to create dual-function molecules for diagnostics. For instance, a fluorescent dye could be attached at the hydroxyl position, while the azide group is used to link the molecule to a tumor-targeting peptide. The resulting probe could be used for fluorescent imaging of cancer cells, with the azide providing a covalent anchor to the biological target.

Table 2: Emerging Biomedical Applications
Application AreaCore TechnologyRole of this compoundFuture Goal
Targeted Cancer TherapyAntibody-Drug Conjugates (ADCs)Acts as a linker to attach cytotoxic drugs to antibodies via click chemistry. nih.govDevelopment of ADCs with improved stability and therapeutic index.
In Vivo Click ChemistryMetabolic GlycoengineeringServes as a scaffold for drug payloads that target azide-labeled cancer cells. nih.govnih.govCreating "smart" probes that activate upon reaching the target.
Medical ImagingBioconjugationLinks imaging agents (e.g., fluorophores, PET isotopes) to targeting biomolecules.Designing multimodal imaging agents for more accurate diagnosis.
Drug Delivery SystemsClickable Nanogels/NanoparticlesUsed to functionalize the surface of nanocarriers for targeted delivery. rsc.orgEngineering stimuli-responsive nanoparticles that release drugs on demand.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

Predicting Reaction Outcomes and Optimizing Synthesis: Machine learning algorithms can be trained on millions of published chemical reactions to predict the product of a given set of reactants and conditions with remarkable accuracy, often exceeding that of human chemists. cam.ac.ukdrugtargetreview.com For this compound, an AI model could predict its reactivity with a novel substrate or forecast the yield of a reaction under various conditions (temperature, solvent, catalyst). This would allow researchers to perform in silico screening of reaction conditions, saving significant time and resources in the lab. princeton.edudigitellinc.com

De Novo Design of Derivatives: Generative AI models can design new molecules from scratch. By providing the model with desired parameters (e.g., high reactivity in cycloadditions, specific solubility, potential for biological activity), AI could propose novel derivatives of this compound. These AI-designed compounds could then be synthesized and tested, accelerating the discovery of molecules with enhanced performance for specific applications.

Accelerating Retrosynthesis and Discovery: AI platforms like IBM's RXN can perform retrosynthetic analysis, essentially working backward from a complex target molecule to identify simple, commercially available starting materials. chemcopilot.com If a complex drug candidate contains a functional group derived from this compound, AI could rapidly propose the most efficient multi-step pathway to synthesize it. This integration of AI removes a significant bottleneck in drug discovery and materials science, enabling chemists to focus on the most promising synthetic routes. cam.ac.ukdrugtargetreview.com

Q & A

Q. Experimental Design :

  • Synthetic Optimization : Use a factorial design (e.g., varying NaNO₂ concentration, temperature) to maximize yield and minimize byproducts .
  • Safety Protocols : Conduct small-scale syntheses in fume hoods with remote monitoring tools (e.g., IR thermography) .

Q. Data Contradiction Management :

  • Resolve discrepancies in stability reports (e.g., vs. general azide literature) by replicating experiments under controlled humidity and oxygen levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.